![molecular formula C11H22N2O B3118366 N-Isopropyl-2-(piperidin-4-yl)propanamide CAS No. 2374757-99-8](/img/structure/B3118366.png)
N-Isopropyl-2-(piperidin-4-yl)propanamide
Overview
Description
“N-Isopropyl-2-(piperidin-4-yl)propanamide” is a novel compound that has attracted significant attention in the scientific community. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Pharmacological and Biochemical Research
Piperidine and piperazine derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. For instance, piperazine derivatives are crucial in designing drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. Slight modifications in the substitution pattern on the piperazine nucleus can result in recognizable differences in the medicinal potential of resultant molecules, suggesting that N-Isopropyl-2-(piperidin-4-yl)propanamide could have similar applicability in drug discovery and development (Rathi et al., 2016).
Moreover, piperidine alkaloids, related closely to the structure of N-Isopropyl-2-(piperidin-4-yl)propanamide, have been explored for their diverse clinical applications. These compounds have shown potential in treating various diseases, hinting at the possible therapeutic investigations for N-Isopropyl-2-(piperidin-4-yl)propanamide in similar domains (Singh et al., 2021).
Environmental and Technological Applications
In environmental sciences, derivatives similar to N-Isopropyl-2-(piperidin-4-yl)propanamide are investigated for their applications in water treatment and purification technologies. Nanofiltration membranes based on piperazine (PIP)-derived polymers have demonstrated significant potential in enhancing water permeance and selectivity, which could imply potential environmental applications for N-Isopropyl-2-(piperidin-4-yl)propanamide in the development of new filtration materials (Shao et al., 2022).
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of new synthesis methods and the discovery of new biological applications are ongoing . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-piperidin-4-yl-N-propan-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)9(3)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBAWWONGOKYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)C1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-(piperidin-4-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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